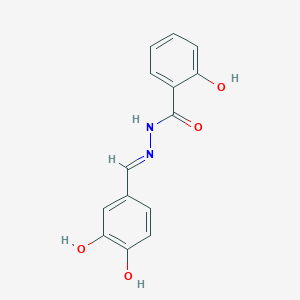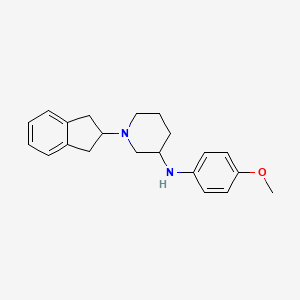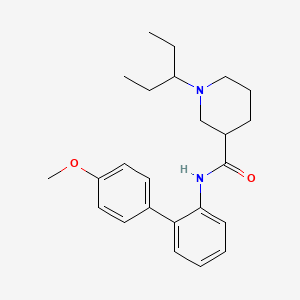![molecular formula C16H15ClN2O2S B6063387 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CPTH, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. CPTH belongs to the class of hydrazide compounds and has a molecular weight of 377.91 g/mol.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been reported to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that catalyze the acetylation of histones. This inhibition leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor. In diabetic animal models, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and decreasing the expression of gluconeogenic enzymes. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its high purity and stability, which makes it suitable for use in various laboratory experiments. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is also readily available and can be synthesized in large quantities. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. Another area of research is the investigation of the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide may improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been reported to inhibit the growth of cancer cells, improve glucose metabolism and insulin sensitivity, and have anti-inflammatory properties. The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the inhibition of HATs, which leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has several advantages and limitations for use in laboratory experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been widely studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMDACVRMSELS-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)


![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)